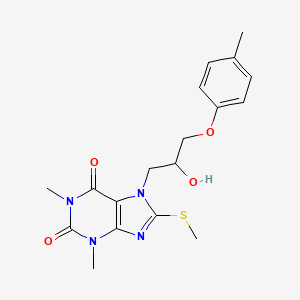

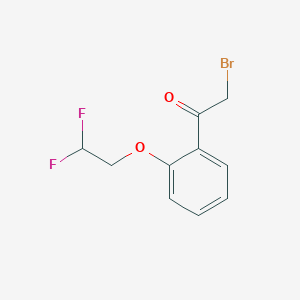

![molecular formula C22H23NO4 B2517597 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid CAS No. 1694050-88-8](/img/structure/B2517597.png)

1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid" is a derivative of amino acids with a fluorenyl-9-methoxycarbonyl (Fmoc) protective group. This class of compounds has been found to possess anti-inflammatory activity, with specific members showing effectiveness against conditions where activated T lymphocytes or leukocyte infiltration are implicated .

Synthesis Analysis

The synthesis of related cyclopentane amino acid derivatives has been achieved through various methods. For instance, the enantioselective synthesis of a cyclopentanedicarboxylic amino acid, a rigid and functionalized L-glutamic acid analogue, was completed in 15 linear steps from silyloxypyrrole, utilizing L-glyceraldehyde as the source of chirality. Key steps included sequential aldol-based carbon-carbon bond-forming reactions . Another synthesis approach for 1-aminocyclopentane-1,2,4-tricarboxylic acids involved Diels–Alder reactions followed by oxidative cleavage to ensure proper stereochemistry, starting from asymmetrically synthesized exo- and endo-2-amino-norbornene-2-carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by their rigid cyclopentane ring, which can influence the biological activity of the compound. The stereochemistry of these molecules is crucial, as it can affect their interaction with biological targets. For example, the synthesis of diastereomeric enantiopure 1-aminocyclopentane-1,2,4-tricarboxylic acids resulted in compounds with different spatial arrangements of the carbonyl groups, which could lead to variations in their biological activities .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions, including aldol condensations and Diels–Alder reactions, as part of their synthesis. The cyclopentane-1,3-dione moiety has been identified as a novel isostere for the carboxylic acid functional group, suggesting that it can participate in reactions typical of carboxylic acids . The presence of the Fmoc group in the compound of interest indicates that it can be used in peptide synthesis, where the Fmoc group serves as a protective group for the amino function during the coupling of amino acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives, such as acidity and lipophilicity, can be tuned for specific applications. Cyclopentane-1,3-diones, for example, exhibit pKa values similar to carboxylic acids, making them suitable isosteres. These properties are essential for the design of potent drug candidates, as demonstrated by the synthesis of thromboxane A2 receptor antagonists using the cyclopentane-1,3-dione isostere . The anti-inflammatory activity of N-(fluorenyl-9-methoxycarbonyl) amino acids is not due to general myelotoxicity, as these compounds do not alter bone marrow progenitor numbers or inhibit several white cell functions in vitro .

Scientific Research Applications

Environmental Persistence and Bioaccumulation

Studies on related perfluorinated compounds, such as perfluorinated carboxylates (PFCAs), reveal insights into their environmental persistence and bioaccumulation potential. Research indicates that the bioaccumulation of perfluorinated acids is directly related to the length of the fluorinated carbon chain. Compounds with shorter chains (less than seven fluorinated carbons) are not considered bioaccumulative according to regulatory criteria, highlighting the importance of chemical structure in environmental behavior (Conder et al., 2008).

Biological Activity of Carboxylic Acids

Natural carboxylic acids from plants exhibit a range of biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The structure-activity relationship study of selected carboxylic acids demonstrates how structural differences influence these biological activities. This information could be useful for designing derivatives of the subject compound with desired biological properties (Godlewska-Żyłkiewicz et al., 2020).

Biocatalyst Inhibition

Carboxylic acids, including derivatives of the subject compound, could play roles as biocatalyst inhibitors in microbial fermentation processes. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae helps in engineering more robust strains for industrial applications. This involves studying the effects on cell membrane integrity and metabolic processes, offering insights into overcoming inhibition by carboxylic acids (Jarboe et al., 2013).

Drug Synthesis Applications

Levulinic acid, a compound with similar functional groups, demonstrates the versatility of carboxylic acids in drug synthesis. Its applications range from raw material for direct drug synthesis to intermediates and linkers in pharmaceutical development. This showcases the potential of utilizing derivatives of the subject compound in various stages of drug design and synthesis (Zhang et al., 2021).

Antimicrobial and Anticancer Compounds

Jasmonic acid and its derivatives, sharing a common cyclopentanone core with the subject compound, have been studied for their biological activities, including antimicrobial and anticancer properties. This suggests the potential of cyclopentanone derivatives in the development of new therapeutic agents (Pirbalouti et al., 2014).

Mechanism of Action

Mode of Action

It is known that the compound is stable at room temperature and has a long shelf-life . It is also used as a coupling agent in peptide synthesis , indicating that it may interact with its targets to facilitate the formation of peptide bonds.

Result of Action

It is known that the compound is stable at room temperature and has a long shelf-life , which may influence its effects.

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may be resistant to environmental changes.

properties

IUPAC Name |

1-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-23(22(20(24)25)12-6-7-13-22)21(26)27-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19H,6-7,12-14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWDCWQXGVLUEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4(CCCC4)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

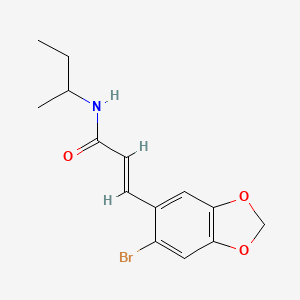

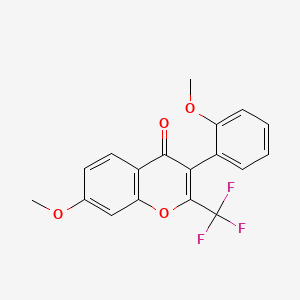

![N~4~-(3,4-dimethylphenyl)-1-methyl-N~6~-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2517517.png)

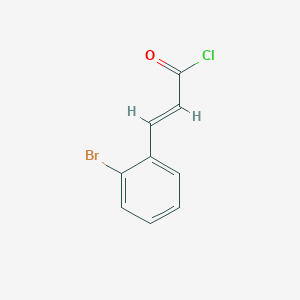

![4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B2517521.png)

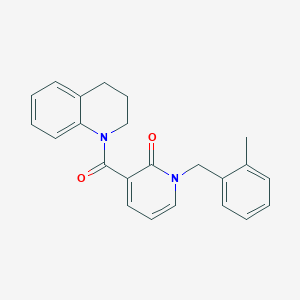

![6-ethoxy-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)pyridazine-3-carboxamide](/img/structure/B2517524.png)

![N-benzyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517525.png)

![Tert-butyl N-[2-amino-1-(3-chloro-5-fluorophenyl)ethyl]carbamate](/img/structure/B2517533.png)

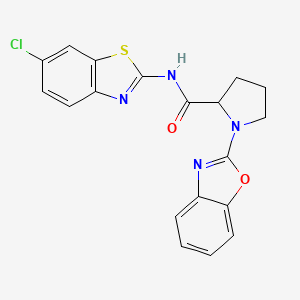

![1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2517534.png)